molecular formula C20H21NO4 B150600 Tetrahydroepiberberine CAS No. 38853-67-7

Tetrahydroepiberberine

Cat. No. B150600
CAS RN: 38853-67-7
M. Wt: 339.4 g/mol
InChI Key: UWEHVAXMSWXKRW-UHFFFAOYSA-N
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Description

Enantioselective Synthesis of Tetrahydroprotoberberines

The synthesis of tetrahydroprotoberberines, including tetrahydroepiberberine, is a complex process that involves multiple steps and precise control of reaction conditions. One study describes the quantitative deprotonation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile in the α-position, which is a critical step in the synthesis of various alkaloids. The alkylation of this compound leads to the formation of 3,4-dihydroisoquinolines, which are precursors for the preparation of tetrahydroprotoberberines such as (-)-corytenchine and (-)-tetrahydropseudoepiberberine. These compounds were synthesized using Noyori's asymmetric transfer hydrogenation, demonstrating the potential for creating enantioselective tetrahydroprotoberberine derivatives .

Divergent Synthesis Routes

Another approach to synthesizing tetrahydroprotoberberines involves a divergent route that is applicable to the synthesis of 9,10-oxygenated tetrahydroprotoberberines and 8-oxoprotoberberines. This method utilizes a diester generated from the reaction of dimethylmalonate with an aryl halide, followed by the preparation of an amide precursor. The synthesis of (\u00b1)-isocorypalmine and oxypalmatine using this precursor demonstrates the versatility of this route in producing tetrahydroprotoberberine scaffolds with standard high-yielding reactions .

Molecular Structure Analysis

The molecular structure of tetrahydroprotoberberines is characterized by a tetrahydrofuran ring, which is a key feature in their chemical behavior and biological activity. The introduction of substituents, such as methyl groups, around the tetrahydrofuran moiety can lead to novel derivatives with potential pharmacological applications. A study on the synthesis of 2-N,N-dimethylaminomethyl-2,3,3a,12b-tetrahydrodibenzo[b,f]furo[2,3-d]oxepine derivatives explores this concept, providing insights into the structural modifications that can be made to the tetrahydrofuran ring to produce compounds with anxiolytic properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrahydroprotoberberines are intricate and require careful selection of reagents and reaction conditions. The studies mentioned provide examples of such reactions, including deprotonation, alkylation, and the use of asymmetric transfer hydrogenation to achieve enantioselectivity. The synthesis routes described in these papers highlight the importance of each step in the overall synthesis process and the potential to yield a variety of tetrahydroprotoberberine derivatives .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of tetrahydroepiberberine, the synthesis methods and molecular structures described suggest that these compounds would exhibit properties typical of tetrahydroprotoberberines. These might include moderate solubility in organic solvents, stability under certain conditions, and the potential for interaction with biological targets due to their complex molecular architecture. The pharmacological data mentioned in the context of anxiolytic agents also imply that these compounds could have significant biological activity .

Scientific Research Applications

Pharmacological Profile and Potential Clinical Use

Tetrahydroprotoberberines (THPBs), including compounds like l-tetrahydropalmatine (l-THP) and l-stepholidine (SPD), are primarily recognized for their unique pharmacological profile, acting as D2 dopamine receptor antagonists and D1 receptor agonists. This distinctive action suggests potential clinical applications, particularly in the treatment of pain and drug addiction. Recent studies have focused on understanding the mechanisms behind the antinociceptive properties of these compounds and their utility in treating drug abuse, with findings indicating that the antinociceptive effects of l-THP are related to the inhibition of D2 dopamine receptors (Chu et al., 2008).

Dual Action on Dopamine Receptors and Implications for Schizophrenia Treatment

The THPBs, due to their dual action on dopamine (DA) receptors—acting as D1 receptor agonists and D2 receptor antagonists—have garnered attention for their potential in treating conditions like drug addiction, Parkinson's disease, and notably schizophrenia. Dihydroxyl-THPBs such as l-stepholidine (l-SPD) have shown promising results in clinical studies, particularly when co-administered with typical antipsychotic drugs, enhancing therapeutic effects and reducing side effects like tardive dyskinesia in patients with schizophrenia. Additionally, l-SPD alone has exhibited potential in reducing negative symptoms of schizophrenia and improving cognitive function and social interaction in animal models, signifying its therapeutic value (Mo et al., 2007).

Therapeutic Potential in Substance Use Disorders (SUD)

The binding of certain THPBs to serotonin and adrenergic receptors, in addition to dopamine receptors, presents a complex pharmacological profile. This multifaceted action makes them attractive candidates for treating substance use disorder (SUD). Recent advancements in the study of these compounds, including structure-activity relationship studies and in silico modeling, have paved the way for the synthesis of novel THPBs with enhanced therapeutic properties. These developments provide insights into the potential of the THPB scaffold to serve as a template for innovative drug designs, especially in the context of SUD (Nesbit & Phillips, 2020).

Potential Application in Acute Myeloid Leukemia (AML) Treatment

Natural protoberberine alkaloids have been identified as potent, selective, and cellular active inhibitors of lysine-specific demethylase 1 (LSD1), a significant target in cancer treatment. The study of these compounds has revealed that subtle changes in their structure can lead to dramatic changes in activity. Among them, epiberberine showed potent inhibition against LSD1 and high selectivity over monoamine oxidase (MAO)-A/B. Furthermore, epiberberine demonstrated the ability to induce the expression of differentiation markers in AML cells and prolong the survival of AML cells in vivo without noticeable toxicity, suggesting its potential application in AML treatment (Li et al., 2020).

Safety And Hazards

Tetrahydroepiberberine is considered very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. Prolonged exposure can lead to serious damage to health . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEHVAXMSWXKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959635
Record name 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sinactine

CAS RN

38853-67-7
Record name (±)-Sinactine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38853-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sinactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038853677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
XL Wang - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
The title compound [systematic name: 6,6a,11,12-tetrahydro-8,9-dimethoxy-14H-dioxolo[4′,5′:7,8]isoquinolino[3,2-a]isoquinoline], also known as sinactine, C20H21NO4, a …
Number of citations: 6 scripts.iucr.org
TR Govindachari, K Nagarajan - Indian Journal of Chemistry, 1970 - repository.ias.ac.in
… Hence, the synthetic tetrahydroepiberberine was oxidized with mercuric acetate in acetic acid and the product obtained was characterized as epiberberinium picrate, mp 220 (decomp.). …
Number of citations: 8 repository.ias.ac.in
JS Buck, WH Perkin - Journal of the Chemical Society, Transactions, 1924 - pubs.rsc.org
… Careful examination of the alkaloid obtained by the addition of alkali to the hydrochloride proved conclusively t)hat it is not tetrahydroepiberberine. It separates beautifully from methyl …
Number of citations: 1 pubs.rsc.org
RD Haworth, WH Perkin, J Rankin - Journal of the Chemical Society …, 1924 - pubs.rsc.org
… the direction claimed by Pictet and Gams in their experiments on thc synthesis of tetrahydroberberine, but gives rise to a base, C,,,H,,O,N, which is isomeric with …
Number of citations: 36 pubs.rsc.org
X Niu, W Li, H Xu, X Liu, L Qi - Journal of separation science, 2013 - Wiley Online Library
… Protopine and tetrahydroepiberberine had antifungal activity and selective inhibition against the PI-3 virus activities 20. In addition, protopine displayed antiproliferative activity against …
E Sebe, S Abe, N Murase… - Journal of the Chinese …, 1968 - Wiley Online Library
… The fluorescence spectra of most substances of this series are very monotonous one having a single peak, the spectra of tetrahydrocoptisine and tetrahydroepiberberine are quite …
Number of citations: 4 onlinelibrary.wiley.com
E Sebe, S Abe, N Murase… - Journal of the Chinese …, 1967 - Wiley Online Library
… (280-283 mp.) arid that of tetrahydrccoptisine, having two methylenedioxy groups, is in the highest range (288-289 111/-,), while those of tetrahydroberberine and tetrahydroepiberberine…
Number of citations: 5 onlinelibrary.wiley.com
N Kongkum, S Thanasansurapong, N Surapanich… - ScienceAsia, 2021 - thaiscience.info
… Described in this work is the first report of isoursuline (5), an azafluorene derivative, and sinactine (6), a tetrahydroepiberberine, being isolated from plants in the Uvaria genus. …
Number of citations: 2 www.thaiscience.info
K Goto, Z Kitasato - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… -sinactine with a specimen of synthetic tetrahydroepiberberine, kindly sent to us by Dr. R. D. … The methosulphate, prepared in the same way as tetrahydroepiberberine methosulphate (…
Number of citations: 8 pubs.rsc.org
W Cui, K Iwasa, M Sugiura, A Takeuchi… - Journal of natural …, 2007 - ACS Publications
… Deuterated tetrahydroepiberberine likely underwent dehydrogenation with the loss of deuterium to give unlabeled epiberberine. A trace amount of deuterated N-…
Number of citations: 27 pubs.acs.org

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